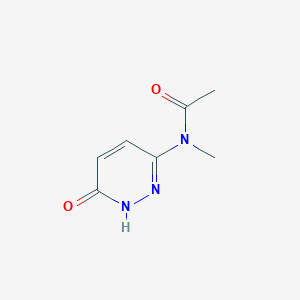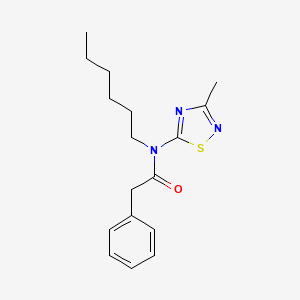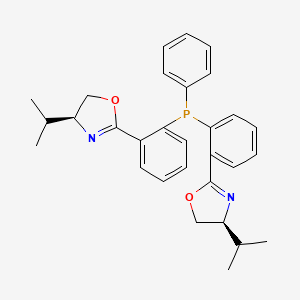
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of a nitrile group attached to an indoline ring system, which is further substituted with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile typically involves the reaction of 1,3,3,5-tetramethylindoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indoline, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The indoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the indoline ring system can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
- 1,3,3,5-Tetramethyl-2-methyleneimidazoline
- Indole-3-acetic acid
Uniqueness
2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile is unique due to its specific substitution pattern on the indoline ring and the presence of a nitrile group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(2E)-2-(1,3,3,5-tetramethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C14H16N2/c1-10-5-6-12-11(9-10)14(2,3)13(7-8-15)16(12)4/h5-7,9H,1-4H3/b13-7+ |
Clave InChI |
SDEKSCBERJHVOW-NTUHNPAUSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N(/C(=C/C#N)/C2(C)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=CC#N)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


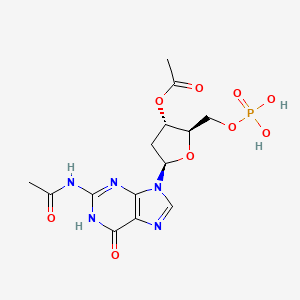


![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
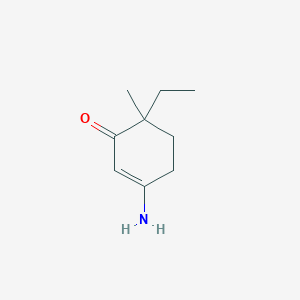
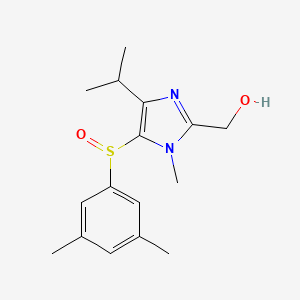
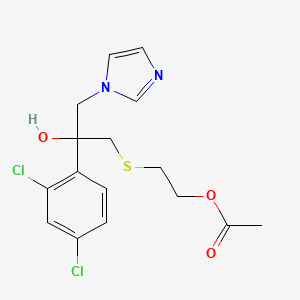
![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
